

# Selexipag in Pulmonary Arterial Hypertension: A Comparative Survival Analysis in Clinical Practice

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Selexipag-d7 |           |
| Cat. No.:            | B15145308    | Get Quote |

An objective guide for researchers, scientists, and drug development professionals on the clinical performance of Selexipag compared to other therapeutic alternatives for Pulmonary Arterial Hypertension (PAH). This guide synthesizes data from key clinical trials and real-world observational studies to provide a comprehensive overview of survival outcomes, supported by detailed experimental methodologies and visual representations of signaling pathways and study designs.

Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening condition characterized by elevated pulmonary arterial pressure, leading to right heart failure and premature death.[1] The therapeutic landscape of PAH has evolved significantly with the development of targeted therapies aimed at the endothelin, nitric oxide, and prostacyclin pathways.[1] Selexipag (Uptravi®), an oral, selective prostacyclin IP receptor agonist, has emerged as a key treatment option.[2] This guide provides a comparative survival analysis of Selexipag based on evidence from pivotal clinical trials and real-world clinical practice.

# Comparative Survival and Morbidity/Mortality Data

The following tables summarize the key quantitative data on the efficacy of Selexipag in improving survival and reducing morbidity and mortality in PAH patients. The data is primarily drawn from the landmark GRIPHON trial, its open-label extension, and the real-world EXPOSURE study.



| Table 1: Long-Term Survival Estimates with Selexipag (GRIPHON and GRIPHON OLE)                                                                 |                                         |
|------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| Time Point                                                                                                                                     | Kaplan-Meier Survival Estimate (95% CI) |
| 1 Year                                                                                                                                         | 92.0% (89.4, 94.0)[3]                   |
| 2 Years                                                                                                                                        | 85.3% (82.0, 88.0)[4]                   |
| 3 Years                                                                                                                                        | 79.3% (75.4, 82.6)[3]                   |
| 5 Years                                                                                                                                        | 71.2% (66.5, 75.3)[3]                   |
| 7 Years                                                                                                                                        | 63.0% (57.4, 68.1)[3]                   |
| 10 Years                                                                                                                                       | 60%[5]                                  |
| Data from the survival analysis set (n=574) of patients randomized to Selexipag in the GRIPHON trial and its open-label extension (OLE).[3][5] |                                         |



| Table 2: Comparative<br>Morbidity/Mortality and<br>Survival Outcomes                                 |                                                                                                                                           |                                                                      |
|------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------|
| Comparison                                                                                           | Metric                                                                                                                                    | Result                                                               |
| Selexipag vs. Placebo<br>(GRIPHON Trial)                                                             | Hazard Ratio for<br>Morbidity/Mortality                                                                                                   | 0.60 (99% CI: 0.46–0.78; p < 0.001)[3]                               |
| Risk Reduction in<br>Morbidity/Mortality                                                             | 40%[6]                                                                                                                                    |                                                                      |
| Selexipag vs. Other PAH Therapies (EXPOSURE Study - Modeled Data)                                    | Mortality Rate Ratio (MRR)                                                                                                                | 0.55 (95% CI: 0.31–0.99)[7][8]                                       |
| Interpretation                                                                                       | Suggests a reduced risk of mortality for patients newly initiated on Selexipag compared to a modeled cohort on other PAH therapies.[7][8] |                                                                      |
| Selexipag vs. Inhaled Iloprost<br>or Parenteral Treprostinil<br>(Retrospective Database<br>Analysis) | Risk of Hospitalization<br>(Relative Rate Ratio)                                                                                          | Lower with Selexipag (vs. lloprost: 0.40; vs. Treprostinil: 0.26)[9] |
| Drug Discontinuation Risk                                                                            | Lower with Selexipag (vs. lloprost: 36% lower; vs. Treprostinil: 16% lower)[9]                                                            |                                                                      |

# **Signaling Pathway and Experimental Workflow**

To understand the mechanism of action of Selexipag and the design of comparative studies, the following diagrams are provided.





#### Click to download full resolution via product page

Caption: Selexipag selectively activates the prostacyclin (IP) receptor, leading to vasodilation.





Click to download full resolution via product page

Caption: Workflow for a real-world comparative survival analysis of Selexipag.

## **Detailed Experimental Protocols**

The evidence for Selexipag's efficacy is primarily derived from the GRIPHON trial (a randomized controlled trial) and the EXPOSURE study (a real-world observational study). The



methodologies of these key studies are summarized below.

## **GRIPHON Trial (NCT01106014)**

- Study Design: The GRIPHON study was a multicenter, double-blind, placebo-controlled, event-driven Phase III trial.[10]
- Patient Population: The trial enrolled 1,156 patients with symptomatic PAH, who were either treatment-naïve or already receiving treatment with an endothelin receptor antagonist (ERA), a phosphodiesterase-5 inhibitor (PDE-5i), or both.[6] Patients were required to have a 6-minute walk distance of at least 50 meters. At baseline, the majority of patients were in WHO Functional Class II (47.7%) or III (51.0%).[3]
- Treatment Regimen: Patients were randomized in a 1:1 ratio to receive either Selexipag or a placebo.[6] The dose of Selexipag was individually titrated up to a maximum of 1600 μg twice daily, based on tolerability.[2]
- Primary Endpoint: The primary endpoint was a composite of morbidity and mortality, defined
  as the time to the first occurrence of death or a complication related to PAH (disease
  progression, or worsening of PAH leading to hospitalization, need for lung transplantation or
  balloon atrial septostomy, or initiation of parenteral prostanoid therapy).[2]
- Statistical Analysis: The primary efficacy analysis was based on a time-to-event analysis
  using a log-rank test. The hazard ratio and its confidence interval were calculated using a
  Cox proportional-hazards model.

## **EXPOSURE Study (EUPAS19085)**

- Study Design: EXPOSURE is an ongoing, multicenter, prospective, observational (noninterventional) post-authorization safety study.[7]
- Patient Population: The study enrolls patients with PAH who are newly initiating treatment with Selexipag or other PAH-specific therapies in a real-world clinical setting.[7]
- Data Collection: Data on patient characteristics, treatment patterns, and outcomes, including survival, are collected as part of routine clinical practice.



- Comparative Analysis: To compare survival between patients initiating Selexipag and those starting other PAH therapies, advanced statistical methods are employed to account for differences in baseline characteristics between the treatment groups.[7]
- Statistical Analysis: Propensity score weighting is used to balance the baseline characteristics of the cohorts.[4] After weighting, mortality rate ratios (MRRs) are calculated to compare the risk of death between the Selexipag group and the modeled "other PAH therapy" group.[7][8]

## Conclusion

The available evidence from both randomized controlled trials and real-world observational studies consistently demonstrates the efficacy of Selexipag in improving long-term outcomes for patients with PAH. The GRIPHON trial established a significant reduction in the risk of morbidity and mortality events with Selexipag compared to placebo.[3] Long-term follow-up from this trial indicates favorable survival rates over several years.[3][4] Furthermore, real-world data from the EXPOSURE study suggests a potential survival benefit for patients initiated on Selexipag compared to those starting other PAH therapies, although this is based on a modeled comparison.[7][8] Retrospective analyses also point towards lower rates of hospitalization and treatment discontinuation with Selexipag compared to other prostacyclin pathway agents.[9] For researchers and drug development professionals, these findings underscore the importance of the prostacyclin pathway in PAH management and highlight the role of Selexipag as a valuable therapeutic option with a well-documented impact on patient survival and disease progression. Future research, including head-to-head comparative trials, will be beneficial to further delineate the relative efficacy of Selexipag against other specific PAH therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Selexipag in the management of pulmonary arterial hypertension: an update PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selexipag: A Review in Pulmonary Arterial Hypertension. « metajournal.com [metajournal.com]
- 3. Long-Term Survival, Safety and Tolerability with Selexipag in Patients with Pulmonary Arterial Hypertension: Results from GRIPHON and its Open-Label Extension PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Comparative Analysis of Survival in Pulmonary Arterial Hypertension for Patients Treated with Selexipag in Clinical Practice (EXPOSURE Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Survival in Pulmonary Arterial Hypertension for Patients Treated with Selexipag in Clinical Practice (EXPOSURE Study) PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Healthcare Encounters and Drug Persistence in Patients With Pulmonary Arterial Hypertension Receiving Oral Selexipag, Inhaled Iloprost, or Parenteral Treprostinil: A Retrospective Database Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Post-hoc Analysis Shows Adding UPTRAVI® (selexipag) Versus Placebo Improved Long-Term Clinical Outcomes Regardless of Time of Treatment Initiation, and Demonstrated an Even More Pronounced Treatment Effect When Initiated Early [prnewswire.com]
- To cite this document: BenchChem. [Selexipag in Pulmonary Arterial Hypertension: A Comparative Survival Analysis in Clinical Practice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15145308#comparative-survival-analysis-of-selexipag-in-clinical-practice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com